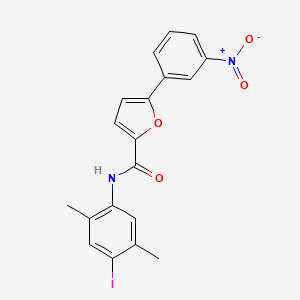

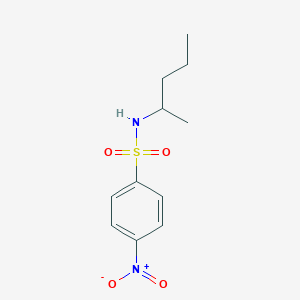

![molecular formula C18H16N6O B5037274 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)

5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of dihydrotetrazolopyrimidines . It is synthesized by a three-component reaction of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole . The synthesized compounds are characterized with respect to antimicrobial activity .

Synthesis Analysis

The compound is synthesized using a three-component Biginelli reaction starting from 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-amino-1-tetrazole using p-toluenesulfonic acid (pTSA) as the catalyst under reflux . Another method involves the reaction of N-methyl- or N,N-diethyl-3-oxobutanamide with aromatic aldehydes and tetrazol-5-amine monohydrate .Molecular Structure Analysis

The molecular structure of the compound was characterized on the basis of spectroscopic evidence, using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . The presence of an aryl substituent attached at C-7 was proved by a long-range correlation of the C-7 proton with three aromatic carbons .Chemical Reactions Analysis

The compound is involved in a three-component Biginelli reaction starting from 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-amino-1-tetrazole . It also participates in reactions with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .Physical And Chemical Properties Analysis

The compound forms colorless crystalline solids that are soluble in CHCl3, DMF, and DMSO and with heating in alcohol. They are insoluble in water . IR spectra exhibited bands due to stretching vibrations of amide and NH groups .Scientific Research Applications

Antitumor Activity

Compounds containing the tetrazolo [1,5-a]pyrimidine core are known to exhibit antitumor properties . This makes them a promising area of research in the development of new cancer treatments .

Antiviral Properties

These compounds have also been found to have antiviral properties . They have been used in the development of treatments for various viral diseases, including hepatitis B and HIV .

Antimicrobial Activity

Tetrazolopyrimidines have been found to have antimicrobial properties . This makes them useful in the development of new antibiotics and other antimicrobial agents.

Hypoglycemic Effects

These compounds have been found to have hypoglycemic effects . This suggests potential applications in the treatment of diabetes and other conditions characterized by high blood sugar levels.

Antipyretic Properties

Tetrazolopyrimidines have been found to have antipyretic (fever-reducing) properties . This could make them useful in the development of new fever treatments.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Future Directions

The synthesis of derivative compounds with a tetrazolo[1,5-a]pyrimidine core is of considerable interest for both organic synthesis and medicinal chemistry . The introduction of a certain group into organic molecules can frequently change their physical, chemical, and physiological properties, which may result in entirely new complementary biological activity .

Mechanism of Action

Target of Action

Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to exhibit a wide range of pharmacological activities .

Mode of Action

It’s synthesized from α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide . The spontaneous or specifically target oxidation of these derivatives gives rise to aromatic tetrazoloquinazolines .

Biochemical Pathways

The synthesis of derivative compounds with a tetrazolo[1,5-a]pyrimidine core is of considerable interest for both organic synthesis and medicinal chemistry .

Result of Action

Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to show a wide range of pharmacological activities .

properties

IUPAC Name |

5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-15(17(25)20-14-10-6-3-7-11-14)16(13-8-4-2-5-9-13)24-18(19-12)21-22-23-24/h2-11,16H,1H3,(H,20,25)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHBOANKHBQJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)

![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)

![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)